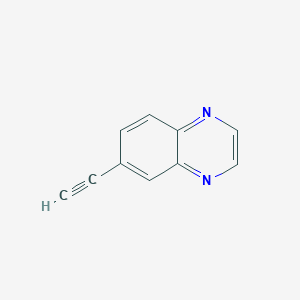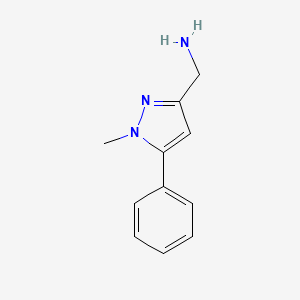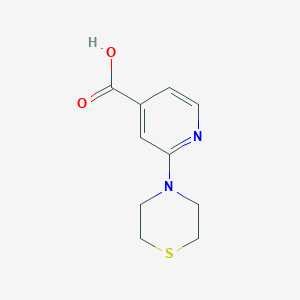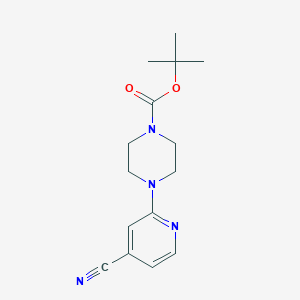![molecular formula C12H19Cl2N3O2 B1342295 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172891-02-9](/img/structure/B1342295.png)
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C({12})H({17})N({3})O({2})·2HCl and a molecular weight of 308.21 g/mol . This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-amine with 1-chloropropane to form 1-(pyridin-2-yl)piperazine.
Carboxylation: The piperazine derivative is then reacted with a carboxylating agent, such as chloroacetic acid, under basic conditions to introduce the propanoic acid moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:
Reactor Design: Use of stainless steel reactors with precise temperature and pH control.
Purification: Crystallization and recrystallization techniques to obtain the pure dihydrochloride salt.
Quality Control: Rigorous testing for purity and consistency using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Pyridin-3-yl)piperazin-1-yl]propanoic acid dihydrochloride
- 3-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid dihydrochloride
- 3-[4-(Pyridin-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
Uniqueness
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the propanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPGHAZUBNVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)


![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)


![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)
